molecular formula C9H23N3 B1385895 N1-[2-(Diethylamino)ethyl]-1,3-propanediamine CAS No. 10563-30-1

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine

Cat. No. B1385895
CAS RN: 10563-30-1
M. Wt: 173.3 g/mol
InChI Key: RSXRRHHZYNMQRF-UHFFFAOYSA-N
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Description

“N1-[2-(Diethylamino)ethyl]-1,3-propanediamine” is a chemical compound with the molecular formula C9H23N3 . It is also known by other names such as “{2-[(3-aminopropyl)amino]ethyl}diethylamine” and "N’-[2-(diethylamino)ethyl]propane-1,3-diamine" .


Synthesis Analysis

The synthesis of a similar compound, the 4-amino-N-[2(diethylamino)ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of “N1-[2-(Diethylamino)ethyl]-1,3-propanediamine” consists of a chain of carbon atoms with attached hydrogen and nitrogen atoms. The InChI representation of the molecule is "InChI=1S/C9H23N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-10H2,1-2H3" .


Physical And Chemical Properties Analysis

“N1-[2-(Diethylamino)ethyl]-1,3-propanediamine” has a molecular weight of 173.30 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 173.189197746 g/mol .

Scientific Research Applications

Synthesis of Complexes

The compound is used in the synthesis of complexes such as the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex . This complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Antibacterial Activity

The synthesized complex mentioned above was examined for antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents.

Computational Study

The compound is also used in computational studies. For instance, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .

Synthesis of Coumarin Derivatives

Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . The compound could potentially be used in the synthesis of these derivatives.

Emulsion Copolymerization

The compound is used in the RAFT-mediated emulsion copolymerization of 2-(diethylamino)ethyl methacrylate (DEAEMA) and ethylene glycol dimethacrylate (EGDMA) . This process is performed at 70 °C for 16 h in H2O, using potassium persulfate (KPS) as the radical initiator .

Development of Novel Materials

The emulsion copolymerization process mentioned above leads to the in situ formation of the targeted cross-linked PDMAPS 18-b-P-(DEAEMA) . This suggests that the compound could be used in the development of novel materials.

properties

IUPAC Name

N'-[2-(diethylamino)ethyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXRRHHZYNMQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[2-(Diethylamino)ethyl]-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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